molecular formula C17H20BNO5S B1451437 4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 913835-89-9

4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid

Cat. No.: B1451437
CAS No.: 913835-89-9
M. Wt: 361.2 g/mol
InChI Key: BMBKRBBFPKRYSF-UHFFFAOYSA-N
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Description

4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is a useful research compound. Its molecular formula is C17H20BNO5S and its molecular weight is 361.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as trypsin and chymotrypsin, forming a reversible covalent bond with the serine residue in the active site of these enzymes. This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds . Additionally, this compound can interact with other proteins and biomolecules, potentially affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by disrupting the cell cycle and inhibiting proteasome activity. This leads to the accumulation of misfolded proteins and subsequent cell death

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of serine proteases. The compound binds to the serine residue in the active site of the enzyme, forming a reversible covalent bond. This binding prevents the enzyme from hydrolyzing peptide bonds, thereby inhibiting its activity . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively inhibit serine proteases without causing significant toxicity . At higher doses, this compound can induce adverse effects such as liver and kidney damage, as well as gastrointestinal disturbances. These toxic effects are likely due to the compound’s ability to inhibit proteasome activity and disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to protein degradation and turnover. The compound interacts with enzymes such as proteasomes and serine proteases, affecting their activity and, consequently, the overall metabolic flux . This can lead to changes in metabolite levels and alterations in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . This distribution is crucial for the compound’s activity, as it needs to reach its target enzymes to exert its effects.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with serine proteases and other target enzymes . The compound’s activity and function can be influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to inhibit their activity effectively. Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, further influencing its activity.

Properties

IUPAC Name

[4-[cyclopropyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO5S/c1-24-16-8-2-13(3-9-16)12-19(15-6-7-15)25(22,23)17-10-4-14(5-11-17)18(20)21/h2-5,8-11,15,20-21H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBKRBBFPKRYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3CC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661239
Record name (4-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-89-9
Record name (4-{Cyclopropyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.